molecular formula C14H16N4O B6763268 N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)spiro[2.4]heptane-2-carboxamide

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)spiro[2.4]heptane-2-carboxamide

Cat. No.: B6763268
M. Wt: 256.30 g/mol
InChI Key: RGWRIXBVUYMGRW-UHFFFAOYSA-N
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Description

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)spiro[2.4]heptane-2-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the triazolo[4,3-a]pyridine moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules.

Properties

IUPAC Name

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)spiro[2.4]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-13(11-7-14(11)5-1-2-6-14)16-10-3-4-12-17-15-9-18(12)8-10/h3-4,8-9,11H,1-2,5-7H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWRIXBVUYMGRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC2C(=O)NC3=CN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)spiro[2.4]heptane-2-carboxamide typically involves multiple steps:

    Formation of the Triazolo[4,3-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor. Common reagents include hydrazine derivatives and aldehydes under acidic or basic conditions.

    Spirocyclic Formation: The spiro[2.4]heptane moiety is introduced via a cycloaddition reaction. This step often requires a catalyst and specific temperature control to ensure the correct formation of the spirocyclic structure.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)spiro[2.4]heptane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has shown promise as an antimicrobial and antiviral agent. Its ability to inhibit specific enzymes and pathways makes it a potential candidate for drug development. Research has also indicated its potential use in cancer therapy, particularly due to its ability to interfere with cell proliferation pathways.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a versatile component in various formulations.

Mechanism of Action

The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)spiro[2.4]heptane-2-carboxamide involves its interaction with specific molecular targets. The triazolo[4,3-a]pyridine moiety is known to bind to enzyme active sites, inhibiting their activity. This can lead to the disruption of critical biological pathways, such as DNA replication in microbes or signal transduction in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-([1,2,4]triazolo[4,3-a]quinoxaline) derivatives: These compounds share the triazolo[4,3-a] core but differ in the attached moieties, leading to different biological activities.

    Spirocyclic carboxamides: Compounds with similar spirocyclic structures but different heterocyclic cores.

Uniqueness

N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)spiro[2.4]heptane-2-carboxamide is unique due to its combination of the triazolo[4,3-a]pyridine core and the spiro[2.4]heptane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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